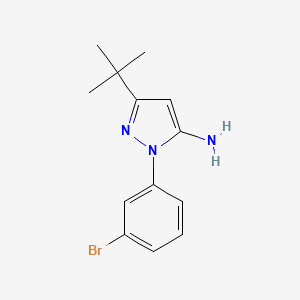

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine

Vue d'ensemble

Description

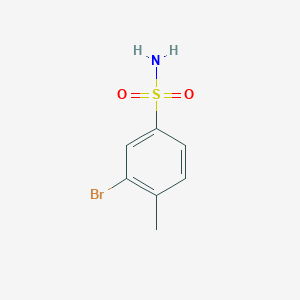

The compound “2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine” is a complex organic molecule that contains a pyrazole ring, a bromophenyl group, and a tert-butyl group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Bromophenyl groups are aromatic compounds where one hydrogen atom in the phenyl ring is replaced by a bromine atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The bromophenyl group would add significant molecular weight to the compound due to the presence of bromine .Chemical Reactions Analysis

As an organic compound containing a bromine atom, this molecule could potentially undergo various types of reactions, including nucleophilic substitution or elimination reactions . The presence of the pyrazole ring could also enable it to participate in various other chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling and melting points . The pyrazole ring could contribute to its stability and possibly its solubility in certain solvents .Applications De Recherche Scientifique

Anticancer Research

The pyrazole moiety present in 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine is known for its anticancer properties. Researchers have synthesized various quinazoline derivatives, which share a similar structural motif, to target different types of cancer cells. The bromo-phenyl group could potentially be used to design inhibitors that target specific enzymes or receptors overexpressed in cancer cells .

Anti-Inflammatory Applications

Compounds with a pyrazolylamine structure have been reported to exhibit significant anti-inflammatory activities. This compound could be investigated for its efficacy in reducing inflammation, potentially through the inhibition of cytokine production or the suppression of inflammatory enzyme activity .

Antibacterial and Antifungal Agents

The structural framework of 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine suggests potential antibacterial and antifungal applications. By disrupting bacterial cell wall synthesis or fungal cell membrane integrity, derivatives of this compound could serve as a basis for new antimicrobial agents .

Analgesic Properties

Pyrazole derivatives are known to possess analgesic properties. Research into 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine could explore its potential as a pain reliever, possibly by acting on central or peripheral pain pathways .

Neuroprotective Effects

Given the biological activity of related heterocyclic compounds, there’s a possibility that 2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine could exhibit neuroprotective effects. It might be involved in the protection of neuronal cells against oxidative stress or apoptosis .

Enzyme Inhibition

The bromo-phenyl group in the compound’s structure could be key in enzyme inhibition. It could be tailored to fit into the active site of enzymes, thereby inhibiting their activity. This application could be particularly relevant in the design of drugs for diseases where enzyme malfunction plays a crucial role .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-bromophenyl)-5-tert-butylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIOMBXSAUXKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593908 | |

| Record name | 1-(3-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-phenyl)-5-tert-butyl-2H-pyrazol-3-ylamine | |

CAS RN |

872171-45-4 | |

| Record name | 1-(3-Bromophenyl)-3-tert-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/structure/B1289537.png)

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)